
THIOPHOSPHORYL-PMMH-6 DENDRIMER, GENERATION 1.5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, is a specialized dendrimer with a thiophosphoryl chloride core and six surface aldehyde groups. Dendrimers are highly branched, star-shaped macromolecules with applications in various fields due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophosphoryl-PMMH-6 dendrimer, generation 1.5, involves the reaction of thiophosphoryl chloride with phenoxymethyl (methylhydrazono) groups. The process typically includes multiple steps of protection, deprotection, and functionalization to achieve the desired dendrimer structure .
Industrial Production Methods
Industrial production of this compound, is not widely documented. the general approach involves scaling up the laboratory synthesis methods while ensuring consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, can undergo various chemical reactions, including:
Oxidation: The aldehyde groups on the surface can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The thiophosphoryl chloride core can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the thiophosphoryl chloride core.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophosphoryl derivatives.
Wissenschaftliche Forschungsanwendungen
Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex dendrimers and polymers.
Medicine: Investigated for use in targeted drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of thiophosphoryl-PMMH-6 dendrimer, generation 1.5, involves its ability to interact with various molecular targets through its surface functional groups. The aldehyde groups can form covalent bonds with nucleophiles, while the thiophosphoryl core can participate in coordination chemistry. These interactions enable the dendrimer to encapsulate and deliver molecules to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophosphoryl-PMMH-6 dendrimer, generation 2.0: Similar structure but with a higher generation, leading to more surface functional groups and larger size.
Phosphorus dendrimers with different core structures: Variations in the core structure can lead to different chemical properties and applications.
Uniqueness
Thiophosphoryl-PMMH-6 dendrimer, generation 1.5, is unique due to its specific combination of a thiophosphoryl chloride core and six surface aldehyde groups. This structure provides a balance between reactivity and stability, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
169132-80-3 |
---|---|
Molekularformel |
C66H54N6O15P4S4 |
Molekulargewicht |
1423.32 |
InChI |
InChI=1S/C66H54N6O15P4S4/c1-70(88(92,79-58-28-10-52(43-73)11-29-58)80-59-30-12-53(44-74)13-31-59)67-40-49-4-22-64(23-5-49)85-91(95,86-65-24-6-50(7-25-65)41-68-71(2)89(93,81-60-32-14-54(45-75)15-33-60)82-61-34-16-55(46-76)17-35-61)87-66-26-8-51(9-27-66)42-69-72(3)90(94,83-62-36-18-56(47-77)19-37-62)84-63-38-20-57(48-78)21-39-63/h4-48H,1-3H3 |
InChI-Schlüssel |
GVUPCQKZNKROEB-UHFFFAOYSA-N |
SMILES |
CN(N=CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C=NN(C)P(=S)(OC3=CC=C(C=C3)C=O)OC4=CC=C(C=C4)C=O)OC5=CC=C(C=C5)C=NN(C)P(=S)(OC6=CC=C(C=C6)C=O)OC7=CC=C(C=C7)C=O)P(=S)(OC8=CC=C(C=C8)C=O)OC9=CC=C(C=C9)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.